(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
Description
“(E)-3-(2-(4-(Benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one” is a triazinone derivative featuring a benzyloxy-substituted benzylidene hydrazine moiety and a tert-butyl group at position 4. The compound’s structure combines a planar triazinone core with a hydrazone linker, enabling π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets such as enzymes or receptors . Its synthesis typically involves condensation of substituted aldehydes with triazinone hydrazine precursors under acidic or reflux conditions, followed by purification via recrystallization or chromatography .
The benzyloxy group, with its electron-donating properties, may influence electronic distribution and binding affinity.
Properties
CAS No. |
538336-27-5 |
|---|---|
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.448 |
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-21(2,3)18-19(27)23-20(26-24-18)25-22-13-15-9-11-17(12-10-15)28-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H2,23,25,26,27)/b22-13+ |
InChI Key |
MVTBZJJWECNJCV-LPYMAVHISA-N |
SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Cyclization to Triazine: : The hydrazone intermediate is then reacted with a suitable triazine precursor, such as 2-chloro-4,6-di-tert-butyl-1,3,5-triazine, under basic conditions. This step involves the cyclization of the hydrazone to form the triazine ring, yielding the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone or triazine moieties.
-
Substitution: : The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Biological Activity
The compound (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a synthetic organic molecule notable for its potential biological activities. This triazine derivative features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
The biological activity of (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring benzyloxy groups. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
| (E)-3... | A549 (Lung Cancer) | 12.3 | Enzyme inhibition |
Neuroprotective Effects
Research indicates that compounds with similar structural motifs exhibit neuroprotective properties. For example, a study on benzyloxy derivatives demonstrated significant inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases.
Case Studies
-
Study on Neuroprotection :
- A recent investigation evaluated the neuroprotective effects of a related benzyloxy compound against oxidative stress in neuronal cells.
- Results showed a reduction in cell death and an increase in antioxidant enzyme activity.
-
Cancer Cell Line Study :
- Another study assessed the cytotoxic effects of triazine derivatives on human cancer cell lines.
- The compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Key Observations :
- Benzyloxy vs. Methoxy/Diethylamino: The benzyloxy group provides greater π-stacking capacity than methoxy but reduces solubility compared to diethylamino derivatives .
- Thioxo vs. Sulfanylidene : Thioxo (C=S) groups in analogs (e.g., ) may enhance hydrogen-bond acceptor capacity compared to sulfanylidene (C-SH) .
Antitumor Activity
Triazinones with electron-withdrawing substituents (e.g., nitro, chloro) demonstrate enhanced cytotoxicity. For example:
- Compound 15 (): (E)-4-(benzylidene)amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one showed moderate activity against HCT-116 colon carcinoma cells (IC₅₀ = 18 µM), attributed to the methylthio group’s electrophilic reactivity .
The target compound lacks direct activity data but shares structural motifs with these active analogs, implying possible antitumor utility.
Herbicidal Activity
Acylhydrazone derivatives of triazinones (e.g., compounds 15–17 in ) inhibit photosystem II in plants, with IC₅₀ values ranging from 3–12 µM. The tert-butyl group in the target compound may enhance binding to chloroplast membranes compared to methyl-substituted analogs .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The target compound’s calculated LogP (~4.2) exceeds that of diethylamino (LogP ~3.5) and methoxy (LogP ~2.8) analogs, suggesting slower renal clearance but higher tissue accumulation .
- Hydrogen-Bonding Capacity: The hydrazine linker and triazinone core provide 3 hydrogen-bond donors and 4 acceptors, comparable to SAHA-like compounds .
- Metabolic Stability: The tert-butyl group likely reduces oxidative metabolism compared to methyl or ethyl substituents, as seen in related triazinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
